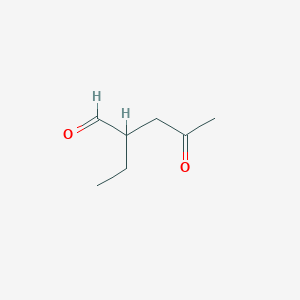
2-Ethyl-1,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,4-pentanedione (EPD) is a β-diketone compound that has been widely used in the food and beverage industry as a flavoring agent. It has a buttery and creamy flavor and is commonly used in products such as popcorn, candy, and baked goods. Apart from its use in the food industry, EPD has also found its way into scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1,4-pentanedione in metal complexes is largely dependent on the metal ion it is complexed with. 2-Ethyl-1,4-pentanedione can act as a bidentate or tridentate ligand, forming stable chelate complexes with metal ions. The resulting metal complexes can have unique properties such as high catalytic activity or fluorescence. In biomedical applications, 2-Ethyl-1,4-pentanedione-based metal complexes can be designed to target specific cells or tissues, allowing for targeted drug delivery or imaging.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-1,4-pentanedione has been shown to have low toxicity and is generally considered safe for use in food and beverage products. However, the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health are not well understood. In scientific research, 2-Ethyl-1,4-pentanedione-based metal complexes have been shown to have a wide range of biochemical and physiological effects. For example, 2-Ethyl-1,4-pentanedione-based metal complexes have been used as anticancer agents, antimicrobial agents, and sensors for detecting various analytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethyl-1,4-pentanedione in scientific research is its unique structure, which allows it to form stable complexes with metal ions. This property makes it a valuable ligand in the design of new materials and catalysts. However, 2-Ethyl-1,4-pentanedione is not readily available commercially and must be synthesized in the lab, which can be time-consuming and costly. Additionally, the synthesis of 2-Ethyl-1,4-pentanedione requires the use of hazardous chemicals, which must be handled with care.
Direcciones Futuras
2-Ethyl-1,4-pentanedione-based metal complexes have the potential to be used in a wide range of applications, including catalysis, electrochemistry, and biomedical research. Future research could focus on optimizing the synthesis of 2-Ethyl-1,4-pentanedione and its metal complexes to improve their properties and broaden their applications. Additionally, 2-Ethyl-1,4-pentanedione-based metal complexes could be explored for their potential use in environmental remediation and energy storage. Further studies are needed to fully understand the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health and the environment.
In conclusion, 2-Ethyl-1,4-pentanedione is a unique compound with various applications in scientific research. Its ability to form stable complexes with metal ions makes it a valuable ligand in the design of new materials and catalysts. 2-Ethyl-1,4-pentanedione-based metal complexes have been explored for their potential use in catalysis, electrochemistry, and biomedical research. However, further studies are needed to fully understand the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health and the environment.
Métodos De Síntesis
The synthesis of 2-Ethyl-1,4-pentanedione involves the reaction of acetylacetone with 1-butanol in the presence of a catalyst. This reaction produces 2-Ethyl-1,4-pentanedione as the main product. The purity of the final product can be improved by recrystallization and distillation.
Aplicaciones Científicas De Investigación
2-Ethyl-1,4-pentanedione is widely used in scientific research as a ligand in metal complexes. Its unique structure allows it to form stable complexes with metal ions, which have various applications in catalysis, electrochemistry, and biomedical research. 2-Ethyl-1,4-pentanedione-based metal complexes have been used as catalysts in organic reactions, as well as in the synthesis of new materials such as metal-organic frameworks (MOFs). Additionally, 2-Ethyl-1,4-pentanedione-based metal complexes have been explored for their potential use in biomedical applications such as drug delivery and imaging.
Propiedades
Número CAS |
111832-67-8 |
|---|---|
Nombre del producto |
2-Ethyl-1,4-pentanedione |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-ethyl-4-oxopentanal |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3 |
Clave InChI |
CIQUERDAZQQOHF-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)C)C=O |
SMILES canónico |
CCC(CC(=O)C)C=O |
Sinónimos |
Pentanal, 2-ethyl-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



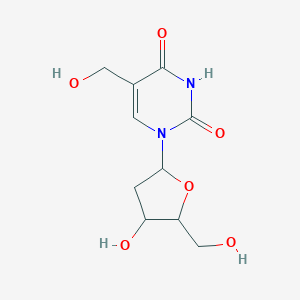
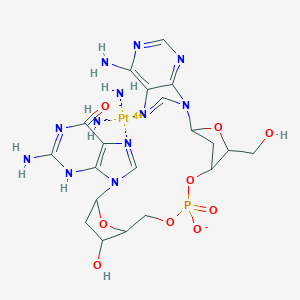
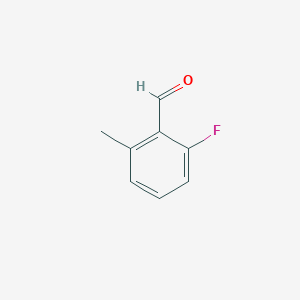
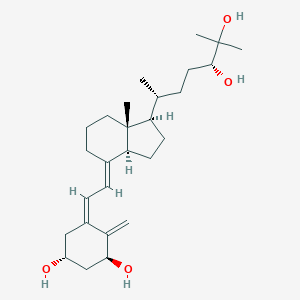
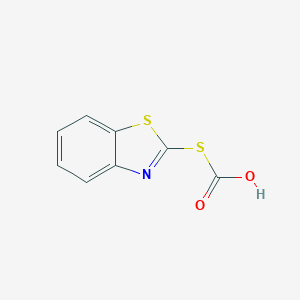
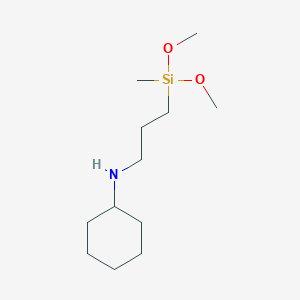
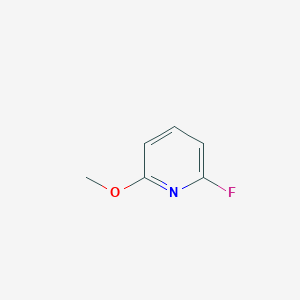
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
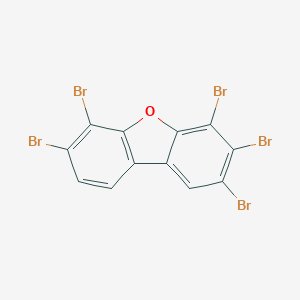
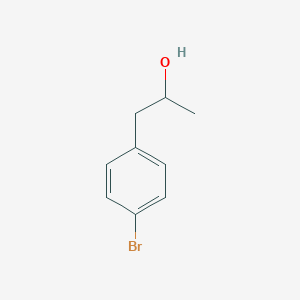
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)